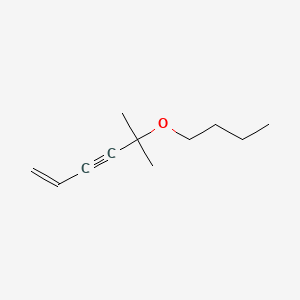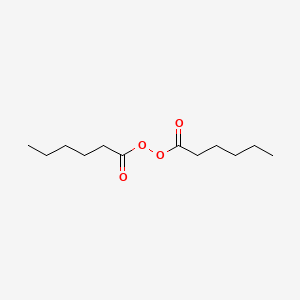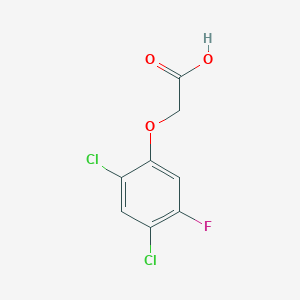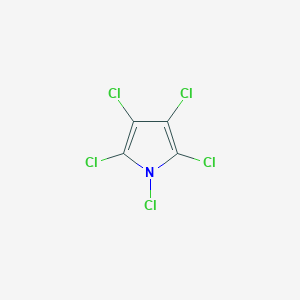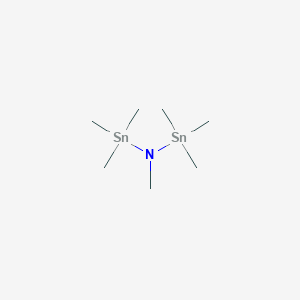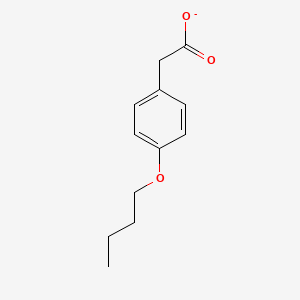
15-Deoxypulic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Deoxypulic acid is a diterpenoid compound derived from the herbs of Pulicaria salviifolia . It has a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Méthodes De Préparation
15-Deoxypulic acid can be synthesized from the aerial parts of Pulicaria glutinosa . The synthetic route involves the extraction of the diterpene strictic acid, followed by its conversion to pulic acid and then to this compound . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Analyse Des Réactions Chimiques
15-Deoxypulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
15-Deoxypulic acid has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it has been studied for its cytotoxic activity against various cancer cell lines . In medicine, it is being investigated for its potential anti-inflammatory and antioxidant properties . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 15-Deoxypulic acid involves its interaction with various molecular targets and pathways. It is known to modulate the redox state of cells by increasing the levels of reactive oxygen species and decreasing endogenous glutathione levels . This modulation can lead to the regulation of cell proliferation and apoptosis. The compound’s electrophilic nature allows it to covalently bind to molecules such as glutathione, further influencing cellular processes .
Comparaison Avec Des Composés Similaires
15-Deoxypulic acid is similar to other diterpenoids such as strictic acid and pulic acid . it is unique in its specific biological activities and chemical properties. For instance, while strictic acid and pulic acid also exhibit cytotoxic activities, this compound has shown distinct anti-inflammatory and antioxidant properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H26O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1 |
Clé InChI |
ONFWNHLCKGVKGW-YXELQZNGSA-N |
SMILES isomérique |
C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CCOC2=O)/C(=O)O |
SMILES canonique |
CC1CCC(=C)C(=CC=CCC1(C)CCC2=CCOC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


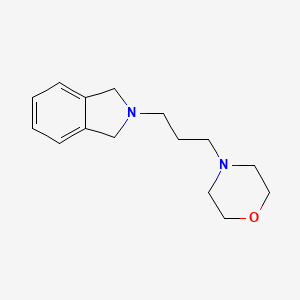
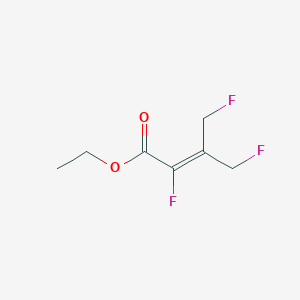
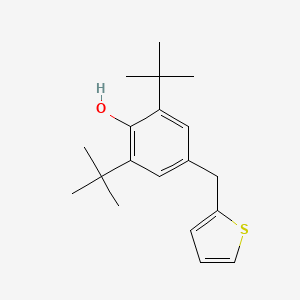
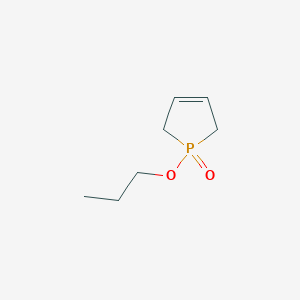
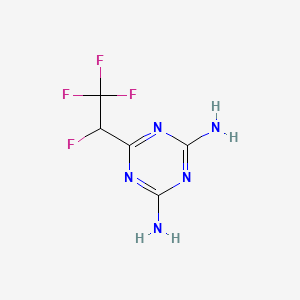

![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
